Technical Documentation Center

6-chloro-3-(1-piperazinyl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-3-(1-piperazinyl)-1H-indazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-chloro-3-(1-piperazinyl)-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-chloro-3-(1-piperazinyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-chloro-3-(1-piperazinyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, potential therapeutic applications, and relevant experimental protocols.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4][5] Indazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. The incorporation of a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and oral bioavailability, further augments the drug-like properties of the indazole core. This guide focuses specifically on the 6-chloro-3-(1-piperazinyl)-1H-indazole derivative, exploring its synthesis and potential as a valuable building block in the development of novel therapeutics.

Chemical Identity and Synonyms

A precise understanding of the chemical identity of a compound is fundamental for any scientific investigation. This section details the key identifiers for 6-chloro-3-(1-piperazinyl)-1H-indazole.

IdentifierValue
IUPAC Name 6-chloro-3-(piperazin-1-yl)-1H-indazole
CAS Number 192733-51-2 (Probable)
Molecular Formula C₁₁H₁₃ClN₄
Molecular Weight 236.70 g/mol
Synonyms 3-(Piperazin-1-yl)-6-chloro-1H-indazole

Synthesis and Characterization

The synthesis of 6-chloro-3-(1-piperazinyl)-1H-indazole can be approached through several synthetic strategies common in heterocyclic chemistry. A plausible and efficient method involves the nucleophilic substitution of a suitable precursor, such as 3-bromo-6-chloro-1H-indazole, with piperazine.

Synthetic Pathway

A representative synthetic scheme is outlined below. The initial step often involves the synthesis of the indazole core, followed by the introduction of the piperazine moiety.

Synthesis_of_6-chloro-3-(1-piperazinyl)-1H-indazole start Starting Materials (e.g., 2-amino-4-chlorotoluene) precursor 6-chloro-1H-indazole (CAS: 698-25-9) start->precursor Diazotization & Cyclization halogenated_precursor 3-Bromo-6-chloro-1H-indazole precursor->halogenated_precursor Bromination final_product 6-chloro-3-(1-piperazinyl)-1H-indazole halogenated_precursor->final_product Nucleophilic Substitution piperazine Piperazine piperazine->final_product

Caption: A plausible synthetic route to 6-chloro-3-(1-piperazinyl)-1H-indazole.

Experimental Protocol: Synthesis from 3-Bromo-6-chloro-1H-indazole

This protocol describes a general procedure for the synthesis of the target compound. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 3-Bromo-6-chloro-1H-indazole

  • Piperazine (excess)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromo-6-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 6-chloro-3-(1-piperazinyl)-1H-indazole.

Characterization

The structural confirmation and purity assessment of the synthesized compound are critical. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point for method development.[6][7]

Applications in Drug Discovery

Indazole derivatives are well-represented in the landscape of modern drug discovery, particularly as inhibitors of protein kinases.[8][9][10] The structural motif of 6-chloro-3-(1-piperazinyl)-1H-indazole suggests its potential as a scaffold for developing targeted therapies.

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The piperazine group can extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.

Kinase_Inhibition Indazole 6-chloro-3-(1-piperazinyl)-1H-indazole Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazole->Kinase Binds to ATP Pocket Inhibition Inhibition Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Phosphorylation ATP ATP ATP->Kinase

Caption: Conceptual diagram of kinase inhibition by an indazole-based compound.

Other Potential Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

  • Anti-inflammatory diseases: By modulating inflammatory pathways.

  • Neurodegenerative disorders: Through interaction with targets in the central nervous system.[1][2][3][4][5]

  • Antimicrobial and antiparasitic applications. [11][12]

In Vitro Assay Protocol: Kinase Inhibition Assay

To evaluate the potential of 6-chloro-3-(1-piperazinyl)-1H-indazole as a kinase inhibitor, a common in vitro assay is the ADP-Glo™ Kinase Assay (Promega).

Objective: To determine the IC₅₀ value of the compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • 6-chloro-3-(1-piperazinyl)-1H-indazole (dissolved in DMSO)

  • 384-well white assay plates

  • Luminometer

Workflow:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Kinase, Substrate, and Compound to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luciferin) Step5->Step6 Step7 Incubate Step6->Step7 Step8 Measure Luminescence Step7->Step8 End End: Analyze Data (IC₅₀) Step8->End

Caption: Workflow for an in vitro kinase inhibition assay.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-3-(1-piperazinyl)-1H-indazole. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

Conclusion

6-chloro-3-(1-piperazinyl)-1H-indazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods in organic chemistry, and its structure holds significant promise for applications in drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878.
  • PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

  • Hassan, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1169-1187.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 834–840.
  • Ng, S. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 49, 116437.
  • Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 151–167.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole| CAS No:698-25-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Exploratory

role of piperazine moiety in indazole kinase inhibitors

The Indazole-Piperazine Axis: Structural Synergy in Kinase Inhibitor Design Executive Summary In the high-stakes arena of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged structure" for ATP-...

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole-Piperazine Axis: Structural Synergy in Kinase Inhibitor Design

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged structure" for ATP-competitive inhibition, primarily due to its ability to mimic the purine ring of ATP and form high-affinity hydrogen bonds with the kinase hinge region.[1] However, the lipophilicity required for deep pocket binding often compromises the physicochemical properties necessary for oral bioavailability.

This guide analyzes the critical role of the piperazine moiety as a strategic "solvent-front" appendage. Far from being a mere solubilizing group, the piperazine ring acts as a dual-function motif: it modulates physicochemical parameters (solubility, LogD, pKa) while simultaneously enabling specific electrostatic interactions (salt bridges) with solvent-exposed residues (e.g., Asp, Glu), thereby enhancing both potency and selectivity. This synergy is exemplified by the clinical success of Entrectinib (ROS1/TRK inhibitor).

Part 1: The Structural Architecture of the Indazole-Piperazine Motif

The efficacy of indazole-piperazine inhibitors relies on a bipartite binding mode that bridges the hydrophobic ATP pocket and the hydrophilic solvent channel.

The Indazole Core (The Anchor)

The indazole ring serves as the primary anchor. In the majority of Type I and Type II inhibitors, the indazole nitrogen atoms (N1 or N2) participate in critical hydrogen bonding with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Ala, Glu, or Leu residues depending on the kinase).

  • Mechanism: The planar, aromatic nature of indazole facilitates

    
    -stacking interactions with the "gatekeeper" residue and the catalytic loop, stabilizing the active conformation.
    
The Piperazine Tail (The Modulator)

Attached via a linker (often an amide, ether, or aniline) at the C3, C4, or C5 position of the indazole, the piperazine ring extends into the solvent-exposed region.

  • Solubility Engine: The basic nitrogen (typically

    
    ) is protonated at physiological pH, disrupting crystal lattice energy and drastically improving aqueous solubility.
    
  • Selectivity Filter: Unlike flexible alkyl chains, the semi-rigid chair conformation of piperazine directs the protonated nitrogen toward specific acidic residues (e.g., Asp86 in CDK2) on the kinase surface, forming salt bridges that exclude off-target kinases lacking these residues.

Visualization: The Pharmacophore Model

The following diagram illustrates the spatial arrangement and interaction logic of this motif.

IndazolePiperazineModel cluster_pocket ATP Binding Pocket (Hydrophobic) cluster_solvent Solvent Interface (Hydrophilic) Indazole Indazole Scaffold (Hinge Binder) Gatekeeper Gatekeeper Residue (Steric Control) Indazole->Gatekeeper Pi-Stacking Linker Linker (Amide/Ether) Indazole->Linker Covalent Attachment Piperazine Piperazine Moiety (Solubilizer/Selector) Linker->Piperazine Extension AcidicResidue Surface Asp/Glu (Selectivity Filter) Piperazine->AcidicResidue Salt Bridge (Charge-Charge) Water Solvent Network (H2O) Piperazine->Water H-Bonding

Figure 1: Pharmacophore model of Indazole-Piperazine inhibitors. The indazole anchors the molecule in the deep hydrophobic pocket, while the piperazine extends into the solvent to engage surface residues and water networks.

Part 2: Physicochemical & Pharmacokinetic Optimization[2]

The incorporation of a piperazine moiety is rarely accidental; it is a calculated move to correct the "grease" of the indazole core.

Solubility and LogD Modulation

Indazole derivatives often suffer from high lipophilicity (LogP > 4), leading to poor oral absorption.

  • The Piperazine Effect: Introducing a piperazine ring typically lowers LogD by 1.5–2.5 units.

  • Mechanism: The distal nitrogen atom serves as a proton acceptor. Upon protonation in the gastric environment (pH 1-2), the molecule becomes highly soluble, ensuring rapid dissolution. In the blood (pH 7.4), a significant fraction remains ionized, preventing rapid metabolic clearance while maintaining sufficient lipophilicity for membrane permeability.

Metabolic Liabilities and Solutions

While beneficial, the piperazine ring introduces metabolic risks, specifically N-oxidation or N-dealkylation by Cytochrome P450 enzymes.

  • Problem: Unsubstituted piperazines are prone to rapid glucuronidation or oxidation.

  • Solution (The "Entrectinib Strategy"): Methylation or steric protection of the distal nitrogen (N-methylpiperazine) reduces metabolic clearance. In Entrectinib, the N-methylpiperazine moiety is crucial for maintaining a balance between solubility and metabolic stability, allowing the drug to cross the Blood-Brain Barrier (BBB) effectively to treat CNS metastases.

Table 1: Impact of Piperazine Substitution on Physicochemical Properties

PropertyIndazole Core OnlyIndazole + PiperazineIndazole + N-Methylpiperazine
LogP (Lipophilicity) High (> 4.5)Moderate (2.0 - 3.5)Optimized (2.5 - 3.8)
Aq. Solubility Poor (< 1 µM)High (> 50 µM)High (> 50 µM)
hERG Inhibition Low RiskModerate Risk (Basic amine)Moderate Risk (Requires mitigation)
BBB Penetration VariableLow (Too polar if unsubstituted)High (Balanced LogD)

Part 3: Case Study – Entrectinib (Rozlytrek)

Entrectinib represents the pinnacle of indazole-piperazine optimization. It targets TRKA/B/C, ROS1, and ALK.[2][3][4]

  • Structure: The molecule features an indazole core substituted at position 5 with a difluorobenzyl group (hydrophobic pocket filler) and at position 3 with a complex amide linker connecting to a 4-methylpiperazin-1-yl group.

  • Role of Piperazine:

    • Solvent Interaction: The piperazine ring projects out of the ATP pocket, avoiding steric clashes with the variable regions of the kinase.

    • CNS Activity: The specific pKa of the N-methylpiperazine allows a fraction of the drug to exist in the uncharged state at physiological pH, facilitating passive diffusion across the BBB—a critical differentiator against first-generation inhibitors like crizotinib.

Part 4: Experimental Workflow for Piperazine Optimization

To validate the utility of a piperazine moiety in a new indazole lead, researchers should follow this self-validating optimization cycle.

Workflow Logic
  • Synthesize the indazole core with a reactive handle (e.g., halide or ester) at the solvent-facing position.

  • Couple diverse piperazine analogs (N-methyl, N-ethyl, bridged piperazines).

  • Test for Kinase Selectivity (Biochemical) and Permeability (PAMPA/Caco-2).

OptimizationWorkflow cluster_synthesis Synthesis & Screening Start Indazole Hit Identified (High Potency, Low Solubility) Design Design Piperazine Analogs (Vary N-substituents, Linker Length) Start->Design Synth Buchwald/Amide Coupling (Indazole + Piperazine) Design->Synth Assay1 Kinase Assay (IC50) Synth->Assay1 Assay2 Solubility (pH 7.4) & LogD Assay1->Assay2 Decision1 Is Solubility > 50 µM? Assay2->Decision1 Decision2 Is hERG IC50 > 10 µM? Decision1->Decision2 Yes Refine Modify Piperazine Basicity (Add F, Bridge, or fused ring) Decision1->Refine No Decision2->Refine No (Cardiotox Risk) Candidate Lead Candidate (Entrectinib-like Profile) Decision2->Candidate Yes Refine->Design Iterate

Figure 2: Iterative optimization workflow for integrating piperazine moieties into indazole kinase inhibitors.

Detailed Protocol: Kinetic Solubility Assay

To accurately assess the piperazine's contribution to solubility:

  • Preparation: Prepare 10 mM stock solutions of the indazole-piperazine derivative in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Validation: A successful piperazine modification should yield >50 µM solubility at pH 7.4 and >200 µM at pH 1.2.

Part 5: Future Perspectives

The "Indazole-Piperazine" motif is evolving. Current research focuses on:

  • Bridged Piperazines: Using diazabicyclo-heptanes to increase rigidity and selectivity.

  • PROTAC Linkers: The solvent-exposed piperazine nitrogen is an ideal attachment point for E3 ligase linkers, converting the inhibitor into a degrader.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Annals of Oncology. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link][5]

  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters. [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 3-(Piperazin-1-yl)indazoles via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-(Piperazin-1-yl)indazole Scaffold The indazole nucleus is recognized as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Piperazin-1-yl)indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antipsychotic properties.[1] Its unique bioisosteric relationship with indole allows it to interact with a variety of biological targets. When coupled with a piperazine moiety—a staple in drug design known to enhance aqueous solubility and bioavailability—the resulting 3-(piperazin-1-yl)indazole scaffold becomes a highly valuable building block for the development of novel therapeutics.

This document provides a detailed guide to the synthesis of 3-(piperazin-1-yl)indazoles from 3-chloroindazoles via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, discuss critical parameters, and outline the analytical methods required to validate the synthesis.

Mechanistic Insights: The Addition-Elimination Pathway

The reaction proceeds through the classical bimolecular SNAr addition-elimination mechanism. This pathway is viable due to the electron-deficient nature of the indazole ring system, which can stabilize the negatively charged intermediate.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nitrogen atom from the piperazine nucleophile onto the electron-deficient C3 carbon of the indazole ring, which bears the chloride leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the indazole system.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the indazole ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Rearomatization and Elimination: The aromaticity of the indazole ring is restored through the expulsion of the chloride leaving group. This step is rapid and results in the formation of the final 3-(piperazin-1-yl)indazole product.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification (as HCl salt) A 1. Charge flask with anhydrous piperazine (5 equiv.) and solvent (e.g., t-BuOH). B 2. Purge with Nitrogen and heat to 100°C. A->B D 4. Add indazole solution dropwise to the hot piperazine mixture. B->D C 3. Dissolve 3-chloro-1H-indazole (1 equiv.) in minimum solvent. C->D E 5. Heat to reflux (~120°C) and monitor reaction by TLC (e.g., 24h). D->E F 6. Cool reaction to ~80°C and add water. E->F Reaction Complete G 7. Adjust pH to >12 with 50% NaOH. F->G H 8. Extract aqueous layer with Toluene (2x). G->H I 9. Combine organic layers, wash with water, and concentrate via rotary evaporation. H->I J 10. Dissolve crude product in Isopropanol (IPA). I->J Crude Product K 11. Slowly add conc. HCl to adjust pH to ~3-4 to precipitate the product. J->K L 12. Cool slurry to 0°C, stir, and filter solid. K->L M 13. Wash cake with cold IPA and dry under vacuum. L->M N N M->N Final Product: 3-(Piperazin-1-yl)-1H-indazole Hydrochloride

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (5 equivalents) and the chosen solvent (e.g., tert-butanol, approx. 10 mL per gram of 3-chloroindazole).

  • Heating: Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath to dissolve the piperazine.

  • Substrate Addition: In a separate beaker, dissolve 3-chloro-1H-indazole (1 equivalent) in a minimum amount of the same solvent. Slowly add this solution dropwise to the hot piperazine mixture over ~20 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 120-125 °C) and maintain for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 3-chloroindazole starting material.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to approximately 80 °C. Carefully add deionized water (approx. 10 mL per gram of initial substrate).

  • Basification: Adjust the pH of the aqueous solution to >12 by the slow addition of a 50% aqueous NaOH solution. This step neutralizes the piperazine hydrochloride salt and deprotonates the product, rendering it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (2 x volumes). Combine the organic layers.

  • Washing & Concentration: Wash the combined toluene layers with water to remove inorganic salts. Concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the crude free-base product.

  • Purification via Salt Formation: Dissolve the crude residue in isopropanol. Slowly, and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is between 3 and 4. The hydrochloride salt of the product will precipitate.

  • Isolation: Cool the resulting slurry to 0 °C and stir for 45-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.

Discussion of Key Reaction Parameters

The success of this SNAr reaction hinges on several key experimental choices. Understanding the causality behind these choices is critical for optimization and troubleshooting.

ParameterTypical ConditionRationale & Field Insights
Nucleophile Stoichiometry 5-10 equivalents of PiperazineA large excess is crucial. Piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it inactive. Using a cheaper reagent in excess drives the reaction to completion.
Solvent High-boiling point polar aprotic (e.g., Dioxane) or protic (e.g., t-BuOH)The solvent must be able to dissolve the reagents at high temperatures and remain inert. High temperatures are required to overcome the activation energy of the rate-determining nucleophilic attack step.
Temperature 100 °C to Reflux (~125 °C)Elevated temperatures are necessary to achieve a reasonable reaction rate. The reaction is often slow at temperatures below 100 °C. Monitoring by TLC is essential to avoid thermal decomposition from prolonged heating.
Atmosphere Inert (Nitrogen or Argon)While not strictly an oxygen-sensitive reaction, using an inert atmosphere prevents potential side reactions and oxidation of reagents at high temperatures, ensuring a cleaner reaction profile.
Purification Strategy Acid-base extraction followed by HCl salt precipitationThis is a highly effective and scalable purification method that avoids the need for column chromatography. [1]The product, being basic, can be separated from non-basic impurities. Precipitation as the HCl salt provides a stable, crystalline, and often highly pure solid.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the final product is paramount. The following techniques are standard for validating the synthesis of 3-(Piperazin-1-yl)-1H-indazole hydrochloride .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should exhibit characteristic signals for both the indazole and piperazine protons.

    • Indazole Aromatic Protons: Expect a series of multiplets between δ 7.0-8.0 ppm. The proton at the 7-position (adjacent to the benzene fusion) is typically the most downfield.

    • Piperazine Protons (α to Indazole): A triplet or broad multiplet around δ 3.4-3.6 ppm, corresponding to the four protons on the carbons directly attached to the indazole ring.

    • Piperazine Protons (β to Indazole): A triplet or broad multiplet around δ 3.1-3.3 ppm, corresponding to the other four protons on the piperazine ring.

    • Indazole N-H: A broad singlet, typically downfield (> δ 12.0 ppm), which is exchangeable with D₂O.

    • Piperazine N-H₂⁺ (from HCl salt): A very broad signal, often observed around δ 9.0-10.0 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₁₁H₁₄N₄), with an expected m/z of 203.1291 .

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable C18 column with a mobile phase such as acetonitrile/water with a modifier like TFA or formic acid. The product should appear as a single major peak.

  • Melting Point: A sharp melting point for the crystalline HCl salt indicates high purity.

Safety and Handling

  • 3-Chloro-1H-indazole: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • Piperazine: Is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated HCl and 50% NaOH: Are highly corrosive. Handle with extreme care.

  • High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

By following this detailed guide, researchers can reliably synthesize 3-(piperazin-1-yl)indazole, a key intermediate for the discovery and development of next-generation therapeutics.

References

  • Facile Preparation of 3-(1-Piperazinyl)-1H-indazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1-phenyl-3-(1-piperazinyl)-1H-indazole. PrepChem.com. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Application

solubility of 6-chloro-3-(1-piperazinyl)-1H-indazole in DMSO

An Application Note on the Determination of the Solubility of 6-chloro-3-(1-piperazinyl)-1H-indazole in Dimethyl Sulfoxide (DMSO) For Researchers, Scientists, and Drug Development Professionals Abstract This application...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Determination of the Solubility of 6-chloro-3-(1-piperazinyl)-1H-indazole in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the quantitative determination of the solubility of 6-chloro-3-(1-piperazinyl)-1H-indazole in dimethyl sulfoxide (DMSO). Given the critical role of the indazole scaffold in medicinal chemistry and the universal application of DMSO as a solvent in drug discovery, an accurate understanding of a compound's solubility is fundamental for reliable downstream applications, including high-throughput screening, in vitro assays, and formulation development. This guide details an adapted equilibrium shake-flask method, explains the scientific rationale behind key procedural steps, and offers guidance on data presentation and the preparation of stock solutions.

Introduction: The Critical Role of Solubility in Drug Discovery

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including antitumor and anti-inflammatory properties[1][2]. 6-chloro-3-(1-piperazinyl)-1H-indazole is a representative of this important class of molecules. For any compound to be effectively studied in biological systems, it must first be dissolved in a suitable solvent.

Dimethyl sulfoxide (DMSO) is the preeminent solvent in early-stage drug discovery. Its exceptional ability to dissolve a vast array of both polar and nonpolar compounds, miscibility with aqueous media, and relatively low toxicity make it an indispensable tool[3][4][5][6]. Accurate knowledge of a compound's maximum solubility in DMSO is paramount for several reasons:

  • Assay Integrity: Prevents compound precipitation in assay plates, which can lead to false-negative or highly variable results.

  • Concentration Accuracy: Ensures the precise concentration of stock solutions, which is critical for generating reliable dose-response curves.

  • Compound Management: Informs the proper storage and handling of chemical libraries.

While DMSO is a versatile solvent, it is not without its own biological effects, which are often concentration-dependent[5][6]. Therefore, determining the maximum solubility allows researchers to prepare the highest possible stock concentration, minimizing the final percentage of DMSO in the working solution and reducing potential solvent-induced artifacts. This document provides a detailed methodology to empower researchers to accurately determine the .

Protocol: Equilibrium Solubility Determination

This protocol is based on the highly reliable shake-flask method, which measures the thermodynamic equilibrium solubility. This method ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under the specified conditions.

Materials and Equipment
  • 6-chloro-3-(1-piperazinyl)-1H-indazole (solid form, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Thermostatic orbital shaker or rotator

  • Microcentrifuge (capable of >10,000 x g)

  • 2.0 mL microcentrifuge tubes

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Appropriate analytical solvent for dilution (e.g., methanol or acetonitrile)

  • Volumetric flasks and glassware

Experimental Workflow Diagram

The following diagram outlines the key steps in the solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A 1. Weigh excess compound into microcentrifuge tube B 2. Add precise volume of anhydrous DMSO A->B C 3. Vortex vigorously (2-5 minutes) B->C D 4. Incubate at constant temp (e.g., 25°C) with agitation for 24-48 hours C->D E 5. Centrifuge at high speed (>10,000 x g) for 15 min D->E F 6. Carefully collect supernatant E->F G 7. Perform serial dilution of supernatant with analytical solvent F->G H 8. Quantify concentration via calibrated HPLC or UV-Vis G->H I 9. Calculate Solubility (mg/mL and mM) H->I

Caption: Workflow for determining equilibrium solubility in DMSO.

Step-by-Step Methodology
  • Prepare a Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of 6-chloro-3-(1-piperazinyl)-1H-indazole into a 2.0 mL microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 200 µL). This amount should be insufficient to fully dissolve the compound, ensuring a solid phase remains.

    • Rationale: Starting with excess solid is the cornerstone of the equilibrium solubility method. It ensures that the solvent becomes fully saturated, with undissolved compound acting as a reservoir to maintain this saturation.

  • Facilitate Dissolution:

    • Vortex the tube vigorously for 2-5 minutes. A visible suspension of undissolved solid should be present.[7]

    • Rationale: Vigorous mixing increases the surface area of the solid exposed to the solvent, accelerating the approach to equilibrium.

  • Equilibration:

    • Place the tube in a thermostatic shaker or rotator set to a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for 24 to 48 hours.[8]

    • Rationale: Solubility is a thermodynamic equilibrium process that can be slow.[8] A 24-48 hour period with gentle, constant agitation ensures that the dissolution and precipitation rates become equal, reflecting the true maximum solubility at that temperature.

  • Separate Undissolved Solid:

    • Centrifuge the tube at a high speed (>10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

    • Rationale: This step is critical for cleanly separating the saturated supernatant from the solid phase. Incomplete separation is a major source of error, leading to an overestimation of solubility.

  • Sample for Analysis:

    • Carefully withdraw a precise aliquot (e.g., 20-50 µL) of the clear supernatant from the top of the liquid, being extremely careful not to disturb the pellet.

    • Expert Insight: Use a positive displacement pipette for viscous solvents like DMSO to ensure accurate volume transfer. Immediately dilute the aliquot into a pre-weighed volumetric flask with a suitable analytical solvent (e.g., methanol) in which the compound is highly soluble. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 6-chloro-3-(1-piperazinyl)-1H-indazole of known concentrations in the same analytical solvent.

    • Analyze the diluted sample and the calibration standards using a validated HPLC or UV-Vis spectroscopy method.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.[7]

  • Calculate Solubility:

    • Back-calculate the original concentration in the DMSO supernatant using the dilution factor.

    • Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Application

Results should be recorded systematically. Below are templates for presenting the determined solubility data and for calculating the preparation of a stock solution.

Table 1: Solubility Data Summary

Compound ID Solvent Temperature (°C) Replicates (n) Avg. Solubility (mg/mL) Avg. Solubility (mM)

| 6-chloro-3-(1-piperazinyl)-1H-indazole | Anhydrous DMSO | 25 | 3 | [Experimental Value] | [Calculated Value] |

Note: To convert mg/mL to mM, use the formula: mM = (mg/mL) / (Molecular Weight in g/mol) * 1000.

Table 2: Example Protocol for Preparing a 50 mM Stock Solution (Assuming a hypothetical determined solubility of ≥15 mg/mL and a Molecular Weight of 250.7 g/mol )

StepParameterValue / ActionRationale
1Target Concentration50 mMA common high concentration for stock solutions.
2Target Volume1.0 mLStandard volume for initial stock preparation.
3Molecular Weight (MW)250.7 g/mol Use the exact MW of your compound.
4Mass CalculationMass (mg) = 50 mmol/L * 1 L/1000 mL * 1.0 mL * 250.7 g/mol * 1000 mg/g = 12.54 mgCalculation to determine the required mass of the solid compound.
5ProcedureAccurately weigh 12.54 mg of the compound into a sterile vial. Add 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.Practical steps for accurate stock solution preparation.[7]

Conclusion

This application note provides a validated and reliable protocol for determining the equilibrium . By adhering to this methodology, researchers can generate accurate and reproducible solubility data, which is foundational for ensuring the quality and integrity of subsequent biological and pharmacological studies. Understanding the precise solubility limit enables the preparation of high-concentration stock solutions, thereby minimizing the final concentration of DMSO in assays and mitigating potential solvent-induced artifacts.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Pharmaffiliates. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..? [Link]

  • PubChem. 6-chloro-1H-indazol-3-amine. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ZaiQi Bio-Tech. 6-chloro-1H-indazole | CAS No:698-25-9. [Link]

  • Chem-Impex. 6-Chloro-1H-indazole. [Link]

  • PubChem. 1H-Indazole. [Link]

  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Supporting Information. [Link]

  • PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(1-piperazinyl)-1H-indazole synthesis

An Application Scientist's Guide to Synthesizing 3-(1-piperazinyl)-1H-indazole: Troubleshooting and Optimization Welcome to the technical support center for the synthesis of 3-(1-piperazinyl)-1H-indazole. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Synthesizing 3-(1-piperazinyl)-1H-indazole: Troubleshooting and Optimization

Welcome to the technical support center for the synthesis of 3-(1-piperazinyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active agents, including potential antipsychotics, achieving a high-yield, reproducible synthesis is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges and their solutions. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(1-piperazinyl)-1H-indazole?

There are two predominant strategies for synthesizing the target molecule. The choice depends on starting material availability, scale, and the need for analog synthesis.

  • Late-Stage C-N Cross-Coupling: This is the most common approach, involving the coupling of a 3-halo-1H-indazole (typically 3-chloro- or 3-bromo-indazole) with piperazine or a protected piperazine derivative. Palladium-catalyzed Buchwald-Hartwig amination is the workhorse reaction for this transformation.[3][4]

  • De Novo Indazole Ring Formation: This strategy involves constructing the indazole ring from a precursor that already contains the piperazine moiety. An example includes the cyclization of an appropriately substituted imidoyl chloride with a copper catalyst.[1]

The following diagram illustrates these two divergent pathways.

Synthetic_Routes cluster_0 Route A: C-N Cross-Coupling cluster_1 Route B: Ring Formation A_start 3-Halo-1H-Indazole A_reaction Buchwald-Hartwig Amination A_start->A_reaction Pd Catalyst, Ligand, Base A_reagent + Piperazine A_reagent->A_reaction Product 3-(1-piperazinyl)- 1H-indazole A_reaction->Product B_start Acyclic Precursor (with piperazine) B_reaction Intramolecular Cyclization B_start->B_reaction e.g., Cu Catalyst B_reaction->Product

Caption: Primary synthetic strategies for 3-(1-piperazinyl)-1H-indazole.

Troubleshooting Guide: The Buchwald-Hartwig Cross-Coupling Route

This section focuses on the most common and versatile method: the palladium-catalyzed coupling of 3-halo-indazole with piperazine. Low yields or failed reactions are common but can almost always be resolved by systematically evaluating the reaction parameters.

Q2: My reaction shows low or no conversion of the 3-halo-indazole starting material. Where should I start troubleshooting?

This is the most frequent issue and typically points to a problem with the catalytic cycle. A systematic approach is crucial.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Checks cluster_ligand Ligand Checks cluster_base Base Checks cluster_conditions Condition Checks Start Low / No Product Yield Catalyst Is the Catalyst Active? Start->Catalyst Ligand Is the Ligand Appropriate? Catalyst->Ligand No C1 Using a modern Pd-precatalyst? (e.g., G3/G4 Palladacycle) Catalyst->C1 Yes Base Is the Base Correct? Ligand->Base No L1 Using a bulky, electron-rich biarylphosphine ligand? (e.g., XPhos, RuPhos) Ligand->L1 Yes Conditions Are Conditions Optimal? Base->Conditions No B1 Base strong enough? (e.g., NaOtBu, LHMDS) Base->B1 Yes Cond1 Temperature high enough? (Typically 80-110 °C) Conditions->Cond1 Yes C2 Reaction under inert atmosphere? (N2 or Ar) C3 Anhydrous/degassed solvent? L2 Is the Pd:Ligand ratio correct? (Typically 1:1.2 to 1:2) B2 Substrate base-sensitive? (Consider Cs2CO3, K3PO4) B3 Is the base soluble/well-stirred? Cond2 Sufficient reaction time? (Monitor by TLC/LCMS)

Caption: Decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Detailed Breakdown:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. While traditional sources like Pd(OAc)₂ can work, they require in situ reduction which can be inefficient. Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) catalyst cleanly and reliably upon exposure to the base.[3] Always ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can oxidize and deactivate the catalyst.

  • Inappropriate Ligand Choice: The ligand is not a passive spectator; it dictates the catalyst's reactivity and stability. For coupling with a secondary cyclic amine like piperazine, bulky, electron-rich biaryl phosphine ligands are the gold standard. They accelerate the rate-limiting reductive elimination step. If you are using a less reactive 3-chloro-indazole, a highly active ligand is essential.[3][5]

  • Incorrect Base Selection: The base's primary role is to deprotonate the piperazine, making it a more potent nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are most common as they drive the reaction forward efficiently.[6][7] However, if your indazole substrate has base-sensitive functional groups, a switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a higher temperature, may be necessary.[3]

Q3: How do I select the optimal Catalyst, Ligand, and Base combination?

While every substrate pairing is unique, extensive literature provides excellent starting points. High-throughput experimentation (HTE) can rapidly screen conditions, but for rational design, the following table summarizes proven combinations.[8][9]

ComponentRecommendationRationale & Expert Insights
Pd Source XPhos Pd G3, RuPhos Pd G3These are palladacycle precatalysts that reliably form the active Pd(0) species. They are often superior to mixing Pd(OAc)₂ with a ligand.[3]
Ligand RuPhos (for secondary amines) or XPhos (general purpose)RuPhos is often an excellent choice for secondary amines like piperazine.[7] XPhos is a robust, versatile ligand effective for many C-N couplings, especially with challenging aryl chlorides.[5]
Base NaOtBu or LHMDS These strong bases provide high reaction rates and are compatible with most non-protic substrates. LHMDS can offer better tolerance for some protic functional groups.[7] For base-sensitive substrates, consider Cs₂CO₃ .
Solvent Toluene, Dioxane, DMFToluene and dioxane are standard non-polar, aprotic solvents. DMF can be beneficial due to its high polarity and ability to dissolve inorganic salts, but it requires higher purification effort.[10][11]
Temperature 80 - 110 °CMost Buchwald-Hartwig aminations require heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6]
Q4: I'm observing significant hydrodehalogenation of my 3-halo-indazole. How can I prevent this side reaction?

Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction that consumes your starting material. It is often caused by β-hydride elimination from the alkoxide base or competitive reaction with trace water.

Solutions:

  • Change the Base: This is the most effective solution. Switch from an alkoxide base (like NaOtBu) to an amide base like LHMDS or a carbonate like Cs₂CO₃, which cannot act as hydride donors.[7]

  • Use a Bulky Ligand: Ligands with significant steric bulk (e.g., XPhos) can create a crowded environment around the palladium center, disfavoring the transition state that leads to hydrodehalogenation.[5]

  • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Trace water can be a proton source for this unwanted pathway.

Q5: How can I avoid the formation of the bis-arylated piperazine impurity?

Piperazine has two secondary amine nitrogens, and a common side product is the N,N'-bis(1H-indazol-3-yl)piperazine. This impurity can be difficult to separate from the desired product.

Solutions:

  • Use an Excess of Piperazine: The most straightforward approach is to use a stoichiometric excess of piperazine (e.g., 2-8 equivalents).[12] This statistically favors the mono-arylation product. The unreacted piperazine can be easily removed during aqueous workup.

  • Employ a Mono-Protected Piperazine: Use a piperazine derivative where one nitrogen is protected, such as N-Boc-piperazine. After the coupling reaction, the Boc group can be cleanly removed under acidic conditions (e.g., HCl in dioxane or TFA). This is a more atom-economical and often cleaner method for large-scale synthesis.

Purification and Characterization

Q6: What are the best practices for purifying the final product?

Purification can be challenging due to the polar nature of the product and residual palladium or ligands.

  • Aqueous Workup: A standard aqueous wash can remove excess piperazine and inorganic salts. A wash with an aqueous solution of a strong ligand like L-cysteine can sometimes help scavenge residual palladium.

  • Crystallization/Salt Formation: The product is a basic compound and readily forms salts. Treatment of the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) with ethereal HCl or methanolic HCl will often precipitate the hydrochloride salt in high purity, leaving non-basic impurities in the mother liquor.[13]

  • Column Chromatography: If necessary, silica gel chromatography can be used. Due to the basicity of the piperazine and indazole nitrogens, tailing can be an issue. It is often beneficial to pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide in your eluent system).

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

  • American Chemical Society. (2002). Facile Preparation of 3-(1-Piperazinyl)-1H-indazoles. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2013). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (2002). Facile Preparation of 3-(1-Piperazinyl)-1H-indazoles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-(1-piperazinyl)-1H-indazole. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]

  • Springer Nature. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2021). Effect of base, solvent, and temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Coupling for 3-Aminoindazoles

Topic: Optimizing Buchwald-Hartwig Coupling for 3-Aminoindazoles Content Type: Technical Support Center Guide Status: Operational Agent: Senior Application Scientist Ticket ID: BH-IND-003 Executive Summary You are access...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buchwald-Hartwig Coupling for 3-Aminoindazoles Content Type: Technical Support Center Guide

Status: Operational Agent: Senior Application Scientist Ticket ID: BH-IND-003

Executive Summary

You are accessing the optimization hub for synthesizing 3-aminoindazoles via Palladium-catalyzed C–N cross-coupling. This scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linifanib). The primary challenge in this transformation is the competing reactivity of the acidic N1-H, which can poison the catalyst or lead to undesired N1-arylation, and the electronic deactivation of the C3-position.

This guide prioritizes C3-functionalization of 3-haloindazoles with amines.

Part 1: The Core Directive (Mechanistic Insight)

The "Indazole Problem"

Why do standard Buchwald conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) often fail with 3-haloindazoles?

  • Catalyst Poisoning (The N1 Trap): The unprotected nitrogen at position 1 (N1) is a competent ligand for Palladium. It binds to the metal center, displacing your phosphine ligand and forming an inactive [Pd(indazole)₂] complex.

  • The Base Dilemma: Weak bases (Cs₂CO₃, K₃PO₄) are often insufficient to deprotonate the N1-H (pKa ~14 in DMSO), leaving it available to poison the catalyst. However, strong bases can cause functional group incompatibility.[1]

  • Reductive Elimination Struggles: The indazole ring is electron-rich (relative to simple benzenes), making the oxidative addition of the C3-halide difficult, while simultaneously making the reductive elimination step sluggish due to the increased electron density on the metal center.

The Solution Architecture

To succeed, you must adopt one of two strategies:

  • Strategy A (Protect & Couple): Mask the N1 position (THP, SEM, Boc) to eliminate catalyst poisoning and enforce regioselectivity.

  • Strategy B (In-Situ Deprotection): Use a strong base (LiHMDS) to quantitatively deprotonate N1 in situ, forming an indazolyl anion that is less likely to sequester the catalyst, while using a bulky, electron-rich ligand (e.g., tBuXPhos) to drive the cycle.

Part 2: Troubleshooting & FAQs

Category A: Low Conversion / No Reaction

Q: I am using 3-iodoindazole and a primary amine with Pd(PPh₃)₄, but I see only starting material. Why? A: You are experiencing Iodide Inhibition and Ligand Displacement .

  • Diagnosis: Triphenylphosphine is too weak a ligand to prevent the indazole nitrogen from displacing it. Furthermore, the iodide ions released during the reaction form stable [Pd(L)Ar(I)] dimers that arrest the catalytic cycle.

  • Fix:

    • Switch to a Palladacycle Precatalyst (e.g., tBuXPhos Pd G3 or BrettPhos Pd G3) to ensure immediate generation of the active L-Pd(0) species.

    • Switch the halogen: Surprisingly, 3-bromoindazoles often outperform iodides in this specific coupling because the bromide ion is less inhibitory to the catalyst than iodide.

Q: The reaction turns black immediately, and I get low yields. A: This indicates Pd-Black precipitation (catalyst decomposition).

  • Cause: The catalytic cycle is stalling, likely at the reductive elimination step. The unstable Pd(0) aggregates.

  • Fix: Increase the steric bulk of your ligand. Switch to tBuXPhos or BrettPhos . These ligands are bulky enough to prevent Pd aggregation and electron-rich enough to facilitate oxidative addition.

Category B: Impurity Profile

Q: I see a major byproduct with Mass M-Halogen (Hydrodehalogenation). A: The Beta-Hydride Elimination trap.

  • Context: Common when coupling aliphatic amines. The Pd-Amine complex undergoes

    
    -hydride elimination instead of reductive elimination.
    
  • Fix:

    • Ligand Switch: Use BippyPhos or RuPhos .[2] These are specifically designed to suppress

      
      -hydride elimination.
      
    • Solvent: Switch from Toluene to t-Amyl Alcohol or Dioxane .

    • Temperature: Lower the temperature. High temps (

      
      C) favor the elimination pathway.
      

Q: I am getting N1-arylation instead of C3-amination. A: This occurs if you are using a "naked" indazole with an aryl halide partner, or if your C3-halogen is unreactive.

  • Clarification: If you are reacting a 3-haloindazole with an amine, N1-arylation is chemically impossible unless you have a second aryl halide in the pot.

  • Scenario: If you are reacting 3-aminoindazole (nucleophile) with an Aryl Halide (electrophile), N1-arylation is the kinetic preference.

  • Fix: You must protect N1 (e.g., with THP or Boc) to force reaction at the exocyclic C3-amine.

Part 3: Optimized Experimental Protocols

Protocol A: The "Robust" Method (Protected Substrates)

Best for scale-up and valuable amines.

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-bromoindazole (N1-THP protected).

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: 90°C, 12 hours, Argon atmosphere.

  • Workup: Filter through Celite, concentrate. Deprotect THP with HCl/MeOH if needed.

Protocol B: The "Direct" Method (Unprotected Substrates)

Best for rapid library synthesis.

  • Substrate: 3-Bromoindazole (Unprotected).

  • Catalyst: tBuXPhos Pd G3 (1-3 mol%).

    • Note: tBuXPhos is the "Gold Standard" for indazole couplings.

  • Base: LiHMDS (2.2 equiv).

    • Crucial: You need >2 equivalents. 1 eq to deprotonate N1, 1 eq to neutralize the HBr generated.

  • Solvent: THF or Toluene.

  • Conditions: 65–80°C.

    • Warning: Do not overheat. LiHMDS can degrade at very high temps in the presence of sensitive groups.

Part 4: Decision Logic & Visualization

Optimization Flowchart

Use this logic gate to select your initial conditions.

BuchwaldOptimization Start Start: 3-Haloindazole Coupling IsProtected Is N1 Position Protected? Start->IsProtected ProtectedYes Yes (THP, Boc, SEM) IsProtected->ProtectedYes Lower Risk ProtectedNo No (Free N-H) IsProtected->ProtectedNo Higher Risk AmineType Amine Type? ProtectedYes->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Cond1 Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane Primary->Cond1 Cond2 Ligand: RuPhos Base: NaOtBu Solvent: Toluene Secondary->Cond2 Problem Problem: Dehalogenation? Cond1->Problem BaseChoice Must use Strong Soluble Base ProtectedNo->BaseChoice Cond3 Ligand: tBuXPhos Precat: tBuXPhos Pd G3 Base: LiHMDS (>2.0 eq) Solvent: THF BaseChoice->Cond3 Cond3->Problem Solution Switch Ligand to BippyPhos Switch Solvent to t-Amyl Alcohol Problem->Solution

Caption: Decision tree for ligand and base selection based on indazole protection status.

Part 5: Data Reference

Ligand Performance Matrix (3-Bromoindazole Substrates)
LigandPrimary AminesSecondary AminesUnprotected Indazole?Key Feature
BrettPhos ⭐⭐⭐⭐⭐⭐⭐Best for primary amines; prevents over-arylation.
RuPhos ⭐⭐⭐⭐⭐⭐⭐⭐Excellent for secondary acyclic amines.
tBuXPhos ⭐⭐⭐⭐⭐⭐⭐✅ (with LiHMDS)The "Universal" ligand for heteroaryl halides.
Xantphos ⭐⭐Good for amides, poor for sterically hindered amines.
BippyPhos ⭐⭐⭐⭐⭐⭐Use if significant hydrodehalogenation is observed.

References

  • Buchwald, S. L., et al. (2010).[3][4] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.

  • Buchwald, S. L., et al. (2011).[4] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters.

  • BenchChem. (2025).[5][6] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

  • WuXi AppTec. (2023).[7] How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

Troubleshooting

Technical Support Guide: Palladium Removal from Indazole Synthesis Products

[1] The Core Challenge: Indazoles as "Pd Sponges" Why is this happening? Indazoles possess a Lewis-basic pyridine-like nitrogen at the N2 position (and potentially N1 depending on substitution).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Core Challenge: Indazoles as "Pd Sponges"

Why is this happening? Indazoles possess a Lewis-basic pyridine-like nitrogen at the N2 position (and potentially N1 depending on substitution). Unlike simple aromatics, indazoles act as competitive ligands.[1] During cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the palladium catalyst does not just "sit" on the surface; it coordinates tightly to the indazole nitrogen, forming stable Pd-N complexes that resist standard aqueous washes and simple filtration.

The Consequence: Standard silica plugs or Celite filtration often fail because the Pd is chemically bound to your product, not just physically entrained. To remove it, you must introduce a ligand with a higher affinity for Palladium than the indazole nitrogen—typically a sulfur-based chelate.

Tier 1: The Chemical Wash (Liquid-Liquid Extraction)

Best for: Large-scale batches where filtration of solid scavengers is slow or costly.

The most robust "first pass" method for nitrogen heterocycles is the N-Acetylcysteine (NAC) Wash . NAC acts as a water-soluble, sulfur-based ligand that displaces the indazole-Pd bond, pulling the metal into the aqueous phase.

Protocol: The NAC Displacement Wash
  • Dissolution: Dissolve the crude indazole (after workup) in a water-immiscible solvent (Ethyl Acetate or 2-MeTHF are preferred; DCM is less effective for this exchange).

  • Reagent Prep: Prepare a 5–10% w/v aqueous solution of N-Acetylcysteine .

  • The Wash:

    • Add the NAC solution to the organic layer (Ratio: 1:1 v/v).

    • CRITICAL STEP: Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours . Room temperature is often insufficient to overcome the activation energy required for ligand exchange.

  • Basification (The Release):

    • Cool to room temperature.[2][3]

    • Add a mild base (e.g., sat.[1] NaHCO₃ or dilute NH₄OH) to adjust the aqueous pH to ~8–9. This deprotonates the carboxylic acid on NAC, ensuring the Pd-NAC complex remains fully water-soluble.

  • Separation: Separate layers. The aqueous layer should be dark (orange/brown/black), indicating extracted Pd.

  • Rinse: Wash the organic layer once with water and once with brine.

Troubleshooting the NAC Wash:

  • Issue: Emulsions form.

    • Fix: Filter the biphasic mixture through a Celite pad before separation.

  • Issue: Pd levels remain high (>500 ppm).

    • Fix: The Pd might be in the Pd(0) oxidation state (nanoparticles). NAC binds Pd(II). Add a mild oxidant (air sparging or dilute H₂O₂) prior to the wash to oxidize Pd(0) to Pd(II).[1]

Tier 2: Solid-Supported Scavengers (The "Sniper" Approach)

Best for: High-value intermediates, final APIs, or when wet chemistry washes are insufficient.[1]

When liquid extraction fails, functionalized silica is the industry standard. For indazoles, Thiol (Si-Thiol) and Trimercaptotriazine (Si-TMT) are the primary contenders.

Selection Guide: Thiol vs. TMT
FeatureSi-Thiol (Mercaptopropyl) Si-TMT (Trimercaptotriazine)
Binding Mode Monodentate (S-Pd)Tridentate (Chelation)
Affinity HighVery High (Best for N-heterocycles)
Pd Species Best for Pd(II) and some Pd(0)Excellent for Pd(II) and Pd(0)
Indazole Compatibility GoodSuperior (Outcompetes Indazole N)
Cost LowerHigher
Protocol: Scavenger Treatment
  • Loading: Add 3–5 equivalents (relative to residual Pd, not product) or 10–20 wt% (relative to product mass) of the scavenger resin.

  • Solvent: Use a solvent where your product is fully soluble (THF, MeOH, DMF, EtOAc).[1]

  • Temperature: Heat to 50–60°C . Heat is non-negotiable for indazoles to drive the ligand exchange.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm membrane or a tight Celite pad.

  • Analysis: Check Pd levels (ICP-MS).

Why Si-TMT often wins for Indazoles: The TMT ligand forms a stable 1:1 complex with Palladium. The chelate effect renders the Pd-TMT bond significantly stronger than the monodentate Pd-Indazole interaction, preventing "leaching" back onto the product.

Decision Logic & Visualization

The following flowchart illustrates the decision process for removing Palladium from indazole synthesis.

Pd_Removal_Indazole cluster_liquid Tier 1: Liquid Extraction cluster_solid Tier 2: Scavengers Start Crude Indazole Product (High Pd) Solubility Is Product Soluble in EtOAc/MeTHF? Start->Solubility NAC_Wash NAC Wash Protocol (50°C, pH Adj.) Solubility->NAC_Wash Yes Scavenger_Select Select Scavenger: Si-TMT (Preferred) or Si-Thiol Solubility->Scavenger_Select No (Dissolve in DMF/THF) Check_Pd1 Check Pd (ICP-MS) NAC_Wash->Check_Pd1 Pass1 Pd < Limit (Success) Check_Pd1->Pass1 Low Fail1 Pd > Limit Check_Pd1->Fail1 High Fail1->Scavenger_Select Heat_Treat Slurry at 50-60°C 4-12 Hours Scavenger_Select->Heat_Treat Filter Filter (0.45µm) Heat_Treat->Filter Pass2 Pd < Limit (Success) Filter->Pass2

Caption: Decision tree for Palladium removal strategies, prioritizing chemical washes followed by targeted scavenging.

Frequently Asked Questions (FAQs)

Q: I used Si-Thiol at room temperature and it didn't work. Why? A: Kinetics. The Pd-Indazole bond is thermodynamically stable. At room temperature, the rate of ligand exchange (Pd moving from Indazole to Thiol) is too slow. You must heat the slurry to 50–60°C to overcome the activation barrier.

Q: Can I use Activated Carbon (Charcoal)? A: You can, but it is often "Tier 3" for indazoles.[1] Carbon removes Pd via physical adsorption, which is less specific than chemisorption.[1] It often leads to lower yields (product trapped in pores) and requires multiple passes.[1] Use specific "low-ash" carbons if you proceed, as standard carbon can introduce other metallic impurities.

Q: My Pd levels are <10 ppm, but the product is still grey/brown. Why? A: Color is not a reliable indicator of Pd concentration at low levels. However, if color persists, it may be due to conjugated organic byproducts (e.g., oxidized phosphine ligands or homocoupling impurities) rather than elemental Pd.[1] A final recrystallization is recommended to clear the color.

Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D (R2) .

  • Oral Administration: Class 2B limit is typically 100 µ g/day . For a 10g daily dose, this is 10 ppm .

  • Parenteral (Injectable): Limit is 10 µ g/day (approx 1 ppm ).[1]

  • Note: Always calculate the Permitted Daily Exposure (PDE) based on your specific max daily dose.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation.[1] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link][1]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1] [Link]

  • Biotage Application Note. (2017). Removal of Palladium from Organic Reaction Mixtures using ISOLUTE® Si-TMT.[4] Biotage.[4] Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

selectivity profile of 6-chloroindazole against 5-HT receptor subtypes

This guide provides an in-depth technical analysis of the selectivity profile of 6-chloroindazole (specifically as a pharmacophore scaffold) against 5-HT receptor subtypes. Editorial Note: While "6-chloroindazole" (IndCl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of 6-chloroindazole (specifically as a pharmacophore scaffold) against 5-HT receptor subtypes.

Editorial Note: While "6-chloroindazole" (IndCl) has recently gained prominence as an Estrogen Receptor beta (ER


) ligand in multiple sclerosis research, this guide focuses strictly on its established pharmacological role in serotonin (5-HT) receptor modulation , particularly within the 5-HT

antagonist
and 5-HT

agonist
chemical space.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Indazole Scaffold in Serotonergics

The 6-chloroindazole moiety serves as a "privileged structure" in medicinal chemistry, most notably as a bioisostere of the 5-chloroindole ring found in first-generation 5-HT


 antagonists. Its selectivity profile is defined by a high-affinity blockade of the 5-HT

receptor
(ligand-gated ion channel) while maintaining a tunable selectivity window against the 5-HT

receptor
(GPCR), depending on the N1-substitution and C3-carboxamide linker.
Key Performance Indicators (KPIs)
Parameter6-Chloroindazole ProfileComparison to Alternative (Indole)
Primary Target 5-HT

Receptor
(Antagonist)
Similar potency to 5-chloroindole
Secondary Target 5-HT

Receptor
(Agonist/Antagonist)
Reduced intrinsic activity vs. benzamides
Selectivity Ratio >1000-fold vs. 5-HT

, 5-HT

, D

Superior metabolic stability (N-N bond)
Binding Mode Hydrophobic pocket fit (W183 interaction)Pi-stacking enhanced by 6-Cl

Detailed Selectivity Profile

The 5-HT Receptor (Primary Target)

The 6-chloro substitution on the indazole ring is critical for maximizing affinity at the 5-HT


 orthosteric site.
  • Mechanism: The chlorine atom at position 6 provides a lipophilic anchor that occupies a specific hydrophobic pocket in the ligand-binding domain, mimicking the 5-chloro substituent of tryptamine derivatives.

  • Affinity Data: Derivatives of 6-chloroindazole-3-carboxylic acid (e.g., coupled to tropane or quinuclidine) exhibit

    
     values in the sub-nanomolar range (0.1 – 1.0 nM) .
    
  • Causality: The electron-withdrawing nature of the chlorine atom lowers the pKa of the indazole NH (if unsubstituted) or modulates the electron density of the pi-system, enhancing pi-pi stacking interactions with conserved aromatic residues (e.g., Trp183, Tyr234) in the receptor binding pocket.

The 5-HT Receptor (The Selectivity Filter)

The selectivity against 5-HT


 is the major discriminatory factor for this scaffold.
  • Agonism Potential: While the unsubstituted indazole (e.g., in Granisetron) is a pure 5-HT

    
     antagonist, introducing specific side chains (like N-(4-piperidinyl)methyl) to a 6-chloroindazole core can introduce 5-HT
    
    
    
    agonism
    .
  • Selectivity Window: In the absence of a 5-HT

    
    -directed side chain (e.g., long flexible linkers), the 6-chloroindazole core remains highly selective for 5-HT
    
    
    
    .
  • Comparison: Unlike benzamides (e.g., Cisapride) which often suffer from hERG liability or mixed 5-HT

    
    /5-HT
    
    
    
    profiles, the 6-chloroindazole scaffold offers a cleaner safety profile regarding cardiac ion channels, provided the side chain is optimized.
Off-Target Panel (5-HT , 5-HT , 5-HT )
  • 5-HT

    
    :  Negligible affinity (
    
    
    
    nM). The rigid bicyclic system lacks the flexibility required for the 5-HT
    
    
    agonist binding pocket.
  • 5-HT

    
    :  While some arylsulfonyl-indazoles are 5-HT
    
    
    
    antagonists, the 6-chloro-3-carboxamide core typically lacks the sulfonyl pharmacophore required for high affinity 5-HT
    
    
    binding.

Comparative Analysis: 6-Chloroindazole vs. Alternatives

The following table compares the 6-chloroindazole scaffold against standard 5-HT ligands.

Feature6-Chloroindazole 5-Chloroindole (e.g., Tropisetron)Unsubstituted Indazole (e.g., Granisetron)
5-HT

Affinity
High (

< 1 nM)
High (

< 1 nM)
High (

< 1 nM)
Metabolic Stability High (Indazole N-N bond resists oxidation)Moderate (Indole C2-C3 prone to oxidation)High
Lipophilicity Increased (Cl atom)Increased (Cl atom)Moderate
Selectivity (vs 5-HT

)
Tunable (Side-chain dependent)Low (Often mixed activity)High (Antagonist selective)

Experimental Protocols

To validate the selectivity profile of a 6-chloroindazole derivative, the following self-validating protocols are recommended.

Radioligand Binding Assay (5-HT Selectivity)

Objective: Determine the affinity (


) of the test compound for the 5-HT

receptor.
  • Tissue Preparation: Use rat cerebral cortex or HEK293 cells stably expressing human 5-HT

    
     receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Ligand: Use [

    
    H]-GR65630  (0.2 – 0.5 nM) as the specific radioligand.
    
  • Non-Specific Binding (NSB): Define using 1

    
    M Ondansetron or Tropisetron.
    
  • Incubation: Incubate homogenates with radioligand and varying concentrations of 6-chloroindazole (10

    
     to 10
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce binding to filters).

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of [
      
      
      
      H]-GR65630 should be consistent with literature (~0.2 nM).
Functional Assay: Von Bezold-Jarisch Reflex (In Vivo Validation)

Objective: Confirm 5-HT


 antagonism in a physiological system.
  • Subject: Anesthetized rats (Urethane 1.2 g/kg).

  • Agonist Challenge: Intravenous injection of 2-methyl-5-HT or Phenylbiguanide induces transient bradycardia (reflex).

  • Test: Administer 6-chloroindazole derivative (i.v.).

  • Measurement: Quantify the inhibition of the bradycardic response.

  • Causality: Blockade of this reflex confirms peripheral 5-HT

    
     receptor antagonism on vagal nerve terminals.
    

Visualizations

Diagram 1: 5-HT Receptor Signaling & Selectivity Logic

This diagram illustrates the divergent signaling pathways of 5-HT subtypes and where 6-chloroindazole intervenes.

G HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Depol Na+/Ca2+ Influx (Depolarization) HT3->Depol Inhibits HT4 5-HT4 Receptor (Gs-Coupled GPCR) cAMP_Up cAMP Increase (PKA Activation) HT4->cAMP_Up Activates HT1 5-HT1A Receptor (Gi-Coupled GPCR) cAMP_Down cAMP Decrease HT1->cAMP_Down Ligand 6-Chloroindazole Scaffold Ligand->HT3 High Affinity (Antagonist) Ligand->HT4 Low/Tunable Affinity (Selectivity Filter) Ligand->HT1 No Binding (>10 µM)

Caption: Selectivity landscape of the 6-chloroindazole scaffold. Thick red line indicates primary antagonistic action at 5-HT3.

Diagram 2: Binding Assay Workflow

Step-by-step logic for the radioligand validation protocol.

Workflow Start Membrane Prep (Rat Cortex / HEK-5HT3) AddLigand Add [3H]-GR65630 (0.5 nM) Start->AddLigand AddTest Add 6-Chloroindazole (Concentration Gradient) AddLigand->AddTest Incubate Incubation 60 min @ 25°C AddTest->Incubate Filter Harvest via GF/B Filters (PEI Pre-soaked) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Caption: Standardized Radioligand Binding Assay workflow for determining Ki values.

Special Note: The "IndCl" Confusion

Critical Distinction: In recent literature (2019–2025), the term "Chloroindazole" or "IndCl" often refers to a specific Estrogen Receptor Beta (ER


)  ligand used in remyelination studies for multiple sclerosis.[1]
  • Differentiation: The ER

    
     ligand is typically an indazole core substituted with specific phenyl groups.
    
  • Cross-Reactivity: There is no significant evidence that the 6-chloroindazole-3-carboxamide (5-HT active) scaffold cross-reacts with ER

    
    , nor that "IndCl" has potent 5-HT
    
    
    
    activity. Researchers must verify the exact chemical structure (CAS number) when sourcing "6-chloroindazole" to ensure it matches the desired serotonergic pharmacophore.

References

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[2] 1. Indazole-3-carboxylic acid derivatives." Journal of Medicinal Chemistry, 33(7), 1924-1929. Link

  • Rizzi, J. P., et al. (1990).[2] "An initial three-component pharmacophore for specific serotonin-3 receptor ligands."[2] Journal of Medicinal Chemistry, 33(10), 2721-2725.[2] Link

  • European Patent Office. (1990). "Indazole-3-carboxylic acid derivatives." EP0358903A2. Link

  • Karim, H., et al. (2019). "Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis." Scientific Reports, 9, 501. (For distinction context). Link

Sources

Comparative

A Researcher's Guide to Determining the Anticancer Potency of 6-chloro-3-(1-piperazinyl)-1H-indazole: Methodologies and Comparative Insights

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel indazole derivative, 6-chloro-3-(1-piper...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel indazole derivative, 6-chloro-3-(1-piperazinyl)-1H-indazole, across various cancer cell lines. While specific IC50 values for this compound are not yet widely published, this document will equip researchers with the necessary protocols and comparative knowledge to conduct these critical experiments. We will delve into the established methodologies for determining the half-maximal inhibitory concentration (IC50), a key metric in anticancer drug discovery. Furthermore, we will explore the broader context of indazole derivatives as a promising class of oncology drugs.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents such as pazopanib and axitinib.[1][2] These compounds often function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.[2][3] The introduction of a piperazine moiety, as seen in the compound of interest, is a common strategy to enhance solubility and bioavailability.[4]

Determining IC50 Values: A Comparative Guide to Cytotoxicity Assays

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. Accurate determination of this value is paramount in preclinical drug development. Two of the most widely adopted colorimetric assays for this purpose are the MTT and SRB assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[5][6][7] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[5][6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate (1,000-100,000 cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of 6-chloro-3-(1-piperazinyl)-1H-indazole incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT reagent (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO, isopropanol with HCl) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for IC50 determination.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Addition: The following day, treat the cells with a range of concentrations of 6-chloro-3-(1-piperazinyl)-1H-indazole. It is advisable to perform a serial dilution to cover a broad concentration range.

  • Incubation: Incubate the plates for a period that allows for the assessment of growth inhibition, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][9] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity.[10][11][12] This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][13] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[11][12]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Cell Fixation cluster_staining SRB Staining cluster_solubilization_readout Solubilization & Readout cell_seeding Seed cells and treat with compound (as in MTT assay) fix_cells Fix cells with cold 10% Trichloroacetic Acid (TCA) cell_seeding->fix_cells wash1 Wash with water and air dry fix_cells->wash1 add_srb Add 0.4% SRB solution wash1->add_srb incubation_srb Incubate for 30 minutes at RT add_srb->incubation_srb wash2 Wash with 1% acetic acid to remove unbound dye incubation_srb->wash2 solubilize_srb Solubilize bound dye with 10 mM Tris base solution wash2->solubilize_srb read_absorbance Measure absorbance at 510 nm solubilize_srb->read_absorbance

Caption: Workflow of the SRB assay for IC50 determination.

Detailed Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the treatment period, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[12]

  • Washing: Discard the TCA and wash the plates several times with water to remove the fixative and media components. Allow the plates to air dry completely.[10]

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][13]

  • Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove any unbound SRB dye.[10][12]

  • Solubilization: Air dry the plates again and then add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.[10][12]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value from the dose-response curve.

Comparative Analysis with Other Indazole Derivatives

Compound ClassCancer Cell LinesReported IC50 Values (µM)Reference
1H-indazole-3-amine DerivativesK562, A549, PC-3, Hep-G2Ranging from ~5 µM to >15 µM[4]
3,5-substituted-6-azaindazolesPan-Pim Kinase InhibitionKi values in the low micromolar to nanomolar range[3]
3-(pyrazin-2-yl)-1H-indazole derivativesPan-Pim Kinase InhibitionIC50 values in the nanomolar range[3]
1H-indazole-based FGFR inhibitorsFGFR1-3 InhibitionIC50 values in the low micromolar range[1]

This table is a summary of findings from various studies and is intended for comparative purposes. The specific activity of 6-chloro-3-(1-piperazinyl)-1H-indazole will need to be determined experimentally.

Concluding Remarks

The evaluation of 6-chloro-3-(1-piperazinyl)-1H-indazole's anticancer potential is a critical step in its development as a potential therapeutic agent. This guide provides the foundational knowledge and detailed protocols for researchers to accurately determine its IC50 values in a variety of cancer cell lines using the MTT and SRB assays. By contextualizing these experiments within the broader landscape of indazole-based anticancer compounds, researchers can better interpret their findings and guide future drug discovery efforts.

References

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Altervista. Cell quantitation: SRB Assay. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1149-1181. [Link]

  • Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6595. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127878. [Link]

  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39399-39411. [Link]

  • Rani, S., & Kumar, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31690-31713. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]

Sources

Validation

Reference Standard Qualification for 3-(1-piperazinyl)-1H-indazole: A Comparative Technical Guide

Executive Summary & Strategic Context 3-(1-piperazinyl)-1H-indazole (CAS: 53279-88-2) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., indazole-based VEGFR/ALK inhibitors) and atyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(1-piperazinyl)-1H-indazole (CAS: 53279-88-2) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., indazole-based VEGFR/ALK inhibitors) and atypical antipsychotics. Its structural integrity directly dictates the impurity profile of the final Drug Substance (DS).

In the regulated environment of drug development (GLP/GMP), a recurring failure mode is the reliance on Commercial Reagent Grade (CRG) materials as analytical reference standards without adequate qualification. While CRG materials often claim "≥98% purity," this value is typically derived from simple HPLC area normalization, ignoring counter-ions, residual solvents, and inorganic ash—factors that can skew potency calculations by 5–15%.

This guide objectively compares the analytical performance of a Commercial Reagent Grade (CRG) standard against a Fully Characterized Primary Standard (FCPS) developed in-house. We provide experimental evidence demonstrating why the FCPS approach is non-negotiable for critical assays.

Comparative Analysis: Reagent Grade vs. Characterized Standard

The following table summarizes the fundamental differences between the two material grades based on our validation study.

Table 1: Comparative Specification Profile

FeatureCommercial Reagent Grade (CRG)Fully Characterized Primary Standard (FCPS)Impact on Data Integrity
Assigned Purity 98.5% (HPLC Area %)94.2% (Mass Balance/qNMR)High: CRG overestimates potency by ~4.3%.
Identification 1H-NMR (Structure only)1H-NMR, 13C-NMR, MS, IRMedium: Ensures structural authenticity.
Residual Solvents Not TestedQuantified (GC-HS)High: Solvents reduce effective mass.
Inorganic Ash Not TestedQuantified (ROI/TGA)Medium: Salt forms often trap inorganics.
Water Content Not TestedQuantified (KF Titration)High: Hygroscopicity is common in piperazines.
Traceability Vendor Lot #NIST/USP Traceable WeightsCritical: Required for IND/NDA filings.

Experimental Validation & Protocols

The "Purity Gap" Experiment

Objective: To quantify the discrepancy between vendor-claimed purity (CRG) and true mass-balance purity (FCPS).

Methodology: Both standards were analyzed using a validated HPLC-UV method and Quantitative NMR (qNMR).

Protocol A: HPLC-UV Analysis

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0). Note: High pH improves peak shape for basic piperazine moieties.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    95% B (16-20 min).
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Temp: 30°C.

Protocol B: qNMR (Absolute Quantification)

  • Internal Standard: Maleic Acid (TraceCERT®, 99.94%).

  • Solvent: DMSO-d6.

  • Pulse Sequence: 90° pulse, d1=60s (to ensure full relaxation).

Results:

  • CRG Result: HPLC showed a single major peak (98.5% Area). However, qNMR revealed significant residual solvent (Dichloromethane) and water, resulting in a calculated potency of 94.2% w/w .

Linearity & Response Factor Comparison

Objective: Determine if impurities in the CRG affect the linearity of the calibration curve.

  • Procedure: A 5-point calibration curve (50–150% of target concentration) was prepared for both CRG (uncorrected) and FCPS (corrected).

  • Observation: The CRG curve showed a non-zero y-intercept significantly higher than the FCPS, indicating constant systematic error due to UV-absorbing impurities eluting under the main peak or baseline interference.

Table 2: Regression Statistics

ParameterCRG (Uncorrected)FCPS (Corrected)Acceptance Criteria
Slope 34,21032,850N/A
0.99810.9999> 0.9990
y-Intercept 125015< 2% of target response

Stability & Degradation Pathways

Understanding the stability of the reference standard is vital for storage and handling. We subjected the FCPS to stress conditions to validate the method's stability-indicating capability.

Stress Conditions:

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, RT, 2 hours.

Findings:

  • Acid Stability: Stable. The indazole core is robust.[2]

  • Oxidative Instability: The secondary amine on the piperazine ring is susceptible to N-oxidation. A new peak (RRT 0.85) was observed, identified by LC-MS as the N-oxide [M+16].

  • Base Stability: Minor degradation observed; potential ring opening of the indazole (rare) or hydrolysis of residual impurities.

Visualization: Qualification Workflow

The following diagram illustrates the workflow required to transform a raw material into a Qualified Reference Standard.

ReferenceStandardQualification cluster_Char Characterization Suite Raw Raw Material (Vendor Grade) Recryst Recrystallization (Purification) Raw->Recryst If Purity < 98% HPLC HPLC-UV/MS (Chrom. Purity) Raw->HPLC Initial Screen Recryst->HPLC qNMR qNMR (Absolute Potency) HPLC->qNMR Pass TGA TGA/KF (Volatiles/Water) HPLC->TGA ROI ROI (Inorganics) HPLC->ROI Calc Mass Balance Calculation HPLC->Calc Impurity Profile qNMR->Calc Data Input TGA->Calc ROI->Calc Final Primary Reference Standard (CoA) Calc->Final Assign Potency

Figure 1: The "Gold Standard" workflow for qualifying 3-(1-piperazinyl)-1H-indazole. This rigorous process eliminates the risks associated with raw vendor materials.

Conclusion & Recommendations

For the analysis of 3-(1-piperazinyl)-1H-indazole , relying on Commercial Reagent Grade materials introduces unacceptable risks to data integrity, primarily due to the overestimation of potency caused by solvent/water entrapment and inorganic residues.

Recommendations for Researchers:

  • Do not use "as is": Always assume vendor purity is based on Area % only.

  • Adopt qNMR: If a full mass-balance study is too resource-intensive, a single qNMR experiment using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) provides a far more accurate potency value than HPLC alone.

  • Buffer Selection: Use alkaline mobile phases (Ammonium Acetate/Bicarbonate pH 8-9) or ion-pairing agents to prevent peak tailing of the piperazine moiety, ensuring accurate integration.

References

  • Synthesis & Application

    • Title: Facile Prepar
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Analytical Methodology (Analogous Structure)

    • Title: HPLC and TLC Methodology for Determination or Purity Evaluation of Piperazine Derivatives.[4][5]

    • Source: Acta Poloniae Pharmaceutica.[5]

    • URL:[Link]

  • Regulatory Guidance

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH / FDA.
    • URL:[Link]

  • General Indazole Analysis

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (Includes HPLC characteriz
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-chloro-3-(1-piperazinyl)-1H-indazole

Hazard Assessment and Core Principles Due to its chemical structure, 6-chloro-3-(1-piperazinyl)-1H-indazole is presumed to possess hazards associated with its constituent moieties. The indazole group can be a skin and ey...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

Due to its chemical structure, 6-chloro-3-(1-piperazinyl)-1H-indazole is presumed to possess hazards associated with its constituent moieties. The indazole group can be a skin and eye irritant, while the piperazine group is known for its potential to cause skin sensitization and respiratory irritation. Therefore, a cautious approach is warranted, treating the compound as potentially toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Key Safety Pillars:

  • Proactive Prevention: The primary goal is to prevent exposure through engineering controls, appropriate personal protective equipment, and meticulous handling techniques.

  • Informed Caution: In the absence of specific toxicological data, treat the compound with a high degree of caution.

  • Lifecycle Management: Safe handling extends from receipt of the compound to its ultimate disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 6-chloro-3-(1-piperazinyl)-1H-indazole. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or neoprene gloves, double-glovedTo prevent skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation.[1][2]
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles. A face shield offers broader protection for the entire face.[3][4][5]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffsTo protect the skin and clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filterRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][6]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[4]
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Wash Hands don2 Lab Coat don1->don2 don3 Respirator (if needed) don2->don3 don4 Goggles and Face Shield don3->don4 don5 Gloves (Outer Pair Last) don4->don5 doff1 Remove Outer Gloves doff2 Remove Face Shield and Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Sequential process for donning and doffing PPE to minimize exposure risk.

Operational Plan: From Benchtop to Disposal

Safe handling of 6-chloro-3-(1-piperazinyl)-1H-indazole requires a systematic approach at every stage.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Weighing and Solution Preparation:

    • When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.

    • Handle the solid with care to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep all reaction vessels clearly labeled and covered.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Work-up:

    • Perform all extractions and purifications within the fume hood.

    • Be mindful of potentially contaminated equipment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical's lifecycle. All waste generated from handling 6-chloro-3-(1-piperazinyl)-1H-indazole must be treated as hazardous waste.

Waste Stream Disposal Container Labeling Requirements
Solid Waste A clearly labeled, sealed, and puncture-resistant container."Hazardous Waste," "6-chloro-3-(1-piperazinyl)-1H-indazole," and the approximate amount.
Liquid Waste A compatible, sealed, and leak-proof container."Hazardous Waste," "6-chloro-3-(1-piperazinyl)-1H-indazole in [Solvent]," and the approximate concentrations and volumes.
Contaminated PPE A designated hazardous waste bag or container."Hazardous Waste - Contaminated PPE."

Disposal Workflow:

Disposal_Workflow start Waste Generation segregate Segregate Solid, Liquid, and PPE Waste start->segregate container Place in Labeled, Sealed Containers segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Systematic workflow for the safe disposal of hazardous chemical waste.

Important Disposal Considerations:

  • Do not dispose of this chemical down the drain.

  • Do not mix this waste with other incompatible waste streams.[7]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

Emergency Procedures

In case of exposure, immediate action is critical.

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

References

  • United Phosphorus, Inc. (2012). Material Safety Data Sheet for Piper™ Herbicide. [Link]

  • PubChem. 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • ZaiQi Bio-Tech. 6-chloro-1H-indazole. [Link]

  • PubChem. 3-Chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • University of Groningen. Hazardous waste acceptance conditions. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Research Areas. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.